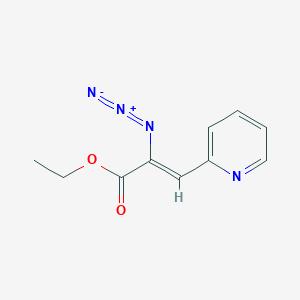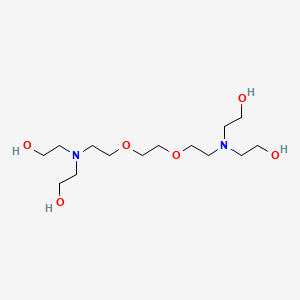
2-Propenoic acid, 2-azido-3-(2-pyridinyl)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenoic acid, 2-azido-3-(2-pyridinyl)-, ethyl ester is a chemical compound with the molecular formula C10H10N4O2 and a molecular weight of 218.212 g/mol . This compound is characterized by the presence of an azido group and a pyridinyl group attached to the propenoic acid backbone. It is primarily used in research and development settings and is not intended for medicinal or household use .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-azido-3-(2-pyridinyl)-, ethyl ester typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 2-propenoic acid, 2-azido-3-(2-pyridinyl)-, and ethyl alcohol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the esterification process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes the use of larger reaction vessels, automated control systems for temperature and pressure, and purification techniques such as distillation and crystallization to obtain the desired product in bulk quantities .
Análisis De Reacciones Químicas
Types of Reactions
2-Propenoic acid, 2-azido-3-(2-pyridinyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The azido group can be reduced to form amines.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives and other oxidized products.
Reduction: Amines and other reduced products.
Substitution: Various ester derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Propenoic acid, 2-azido-3-(2-pyridinyl)-, ethyl ester has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and pathways.
Medicine: Explored for its potential therapeutic properties, although not yet approved for medicinal use.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Propenoic acid, 2-azido-3-(2-pyridinyl)-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property makes it useful in bioconjugation and labeling studies .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Propenoic acid, 2-azido-3-(2-pyridinyl)-, methyl ester
- 2-Propenoic acid, 2-azido-3-(2-pyridinyl)-, propyl ester
- 2-Propenoic acid, 2-azido-3-(2-pyridinyl)-, butyl ester
Uniqueness
2-Propenoic acid, 2-azido-3-(2-pyridinyl)-, ethyl ester is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The presence of the azido group allows for versatile chemical modifications, while the pyridinyl group provides additional sites for interaction with biological targets .
Propiedades
Fórmula molecular |
C10H10N4O2 |
|---|---|
Peso molecular |
218.21 g/mol |
Nombre IUPAC |
ethyl (Z)-2-azido-3-pyridin-2-ylprop-2-enoate |
InChI |
InChI=1S/C10H10N4O2/c1-2-16-10(15)9(13-14-11)7-8-5-3-4-6-12-8/h3-7H,2H2,1H3/b9-7- |
Clave InChI |
RGTWREOOVYIPNN-CLFYSBASSA-N |
SMILES isomérico |
CCOC(=O)/C(=C/C1=CC=CC=N1)/N=[N+]=[N-] |
SMILES canónico |
CCOC(=O)C(=CC1=CC=CC=N1)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-([1,1'-Biphenyl]-4-yl)-2-(2-fluorophenyl)-1,3-oxazole](/img/structure/B14430352.png)
![1-[(Benzyloxy)carbonyl]-5-oxo-L-prolyl-L-valyl-L-prolinamide](/img/structure/B14430384.png)





![1H-Inden-1-one, 2-[(3-bromophenyl)methylene]-2,3-dihydro-](/img/structure/B14430402.png)
![3-[2-(Phenanthren-9-yl)ethenyl]thiophene](/img/structure/B14430407.png)


![1,3,5-Trimethyl-2-{[(oxo-lambda~4~-sulfanylidene)(2,4,6-trimethylphenyl)methyl]sulfanyl}benzene](/img/structure/B14430420.png)

